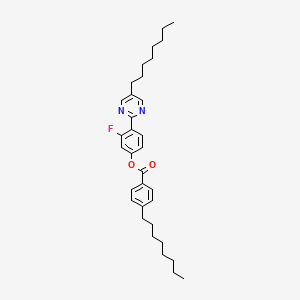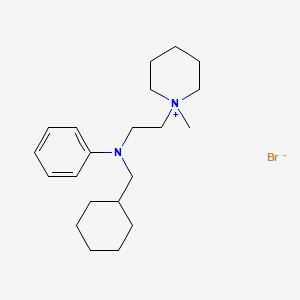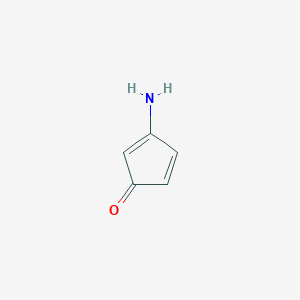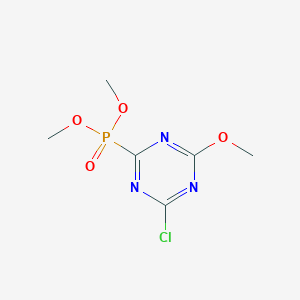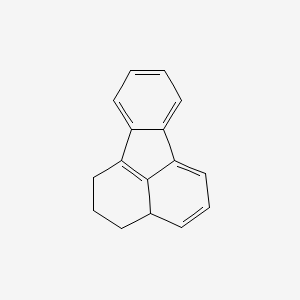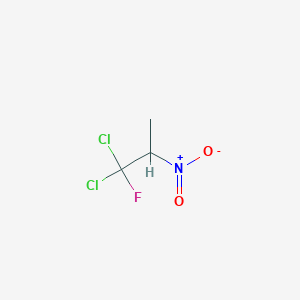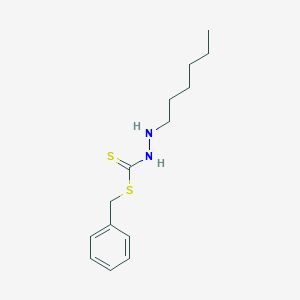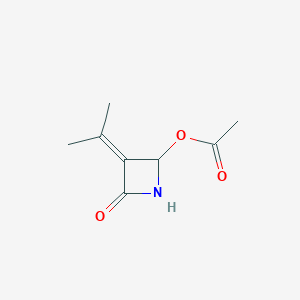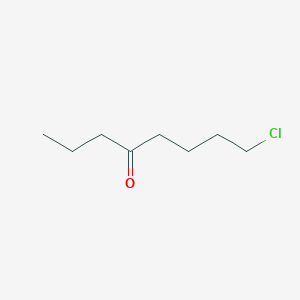
4-Octanone, 8-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octanone, 8-chloro- is an organic compound with the molecular formula C8H15ClO It is a chlorinated derivative of 4-octanone, which is a ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octanone, 8-chloro- typically involves the chlorination of 4-octanone. One common method is the free radical chlorination, where 4-octanone is treated with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often carried out in a non-polar solvent like carbon tetrachloride.
Reaction Time: Several hours to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 4-Octanone, 8-chloro- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The process involves:
Continuous addition of chlorine gas: to a solution of 4-octanone.
Use of UV light: to initiate the reaction.
Efficient cooling systems: to manage the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Octanone, 8-chloro- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Major Products Formed
Oxidation: 8-chlorooctanoic acid.
Reduction: 8-chloro-4-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Octanone, 8-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Octanone, 8-chloro- involves its interaction with various molecular targets. The chlorine atom can participate in:
Electrophilic reactions: Making the compound reactive towards nucleophiles.
Enzyme inhibition: Potentially inhibiting enzymes by forming covalent bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
4-Octanone: The non-chlorinated parent compound.
4-Octanol: The alcohol derivative.
8-Chlorooctanoic acid: The oxidized form.
Uniqueness
4-Octanone, 8-chloro- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its non-chlorinated counterparts.
Propiedades
Número CAS |
106230-25-5 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
8-chlorooctan-4-one |
InChI |
InChI=1S/C8H15ClO/c1-2-5-8(10)6-3-4-7-9/h2-7H2,1H3 |
Clave InChI |
POHQIGCIXQDILA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


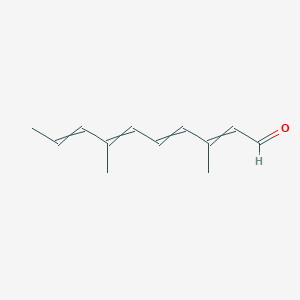
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
